7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one
Description
Properties
CAS No. |
882854-42-4 |
|---|---|
Molecular Formula |
C16H14BrNO2 |
Molecular Weight |
332.19 g/mol |
IUPAC Name |
7-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C16H14BrNO2/c1-20-12-5-2-10(3-6-12)14-9-16(19)13-7-4-11(17)8-15(13)18-14/h2-8,14,18H,9H2,1H3 |
InChI Key |
RDOPFTYMEFUCGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=C(N2)C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and 7-bromo-2-chloroquinoline.
Condensation Reaction: The 4-methoxyaniline undergoes a condensation reaction with 7-bromo-2-chloroquinoline in the presence of a base, such as potassium carbonate, to form the desired quinolinone structure.
Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to yield 7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at position 7 undergoes substitution with nucleophiles. Key examples include:
Mechanistic studies indicate that electron-withdrawing effects of the quinolinone carbonyl enhance bromine’s electrophilicity.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
| Conditions | Boronic Acid | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane | 4-Methoxyphenyl | 7-(4-Methoxyphenyl)quinolinone | 78% | |
| PdCl₂(dppf) (3 mol%), CsF, THF | Vinyl | 7-Vinylquinolinone | 82% |
Buchwald-Hartwig Amination
| Conditions | Amine | Product | Yield | Source |
|---|---|---|---|---|
| Pd(OAc)₂ (2 mol%), Xantphos, KOtBu | Piperidine | 7-Piperidinylquinolinone | 70% |
Reductive Transformations
The ketone group undergoes selective reduction:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ (2 equiv), MeOH, 0°C | 1 h | 4-Hydroxy-2,3-dihydroquinoline | 85% | |
| LiAlH₄ (3 equiv), THF, reflux, 4 h | 4 h | Fully reduced tetrahydroquinoline | 62% |
Oxidation Reactions
The dihydroquinolinone ring undergoes oxidation:
| Oxidant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (3 equiv), AcOH, 60°C, 6 h | - | Aromatic quinoline derivative | 55% | |
| O₂ (1 atm), CuI (10 mol%), DMF | 24 h | 4-Keto-2-arylquinoline | 48% |
Halogenation and Functionalization
Regioselective halogenation at position 3 has been achieved using hypervalent iodine reagents:
| Halogen Source | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| KBr (2 equiv), PIFA (1.1 equiv), MeOH | 3-Bromo derivative | 3,7-Dibromoquinolinone | 89% | |
| KI (2 equiv), PIDA (2 equiv), DMSO | 3-Iodo derivative | 3-Iodo-7-bromoquinolinone | 76% |
Cyclization and Ring-Opening
The quinolinone core participates in annulation reactions:
| Conditions | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| ZrO(NO₃)₂ (10 mol%), H₂O, 80°C | o-Aminoacetophenone | Polycyclic fused quinolinones | 71% | |
| ZnCl₂ (2 equiv), ACN, reflux | Alkenes | Spirocyclic derivatives | 66% |
Stability and Side Reactions
Scientific Research Applications
Biological Activities
Quinolinones, including 7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one, exhibit a broad spectrum of biological activities:
- Antimicrobial Activity : Studies have indicated that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Potential : Research suggests that quinolinones can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, which could be useful in the treatment of diseases where enzyme overactivity is a concern.
Pharmacological Research
7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one serves as a probe for studying enzyme interactions and signaling pathways. Its ability to modulate biological targets makes it valuable in pharmacological studies aimed at understanding disease mechanisms and drug action.
Medicinal Chemistry
The compound's unique structure allows for the exploration of structure-activity relationships (SAR) in medicinal chemistry. Researchers can modify its structure to enhance potency and selectivity against specific biological targets.
Drug Development
Due to its potential therapeutic applications, 7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is being investigated as a lead compound in drug development programs targeting various diseases, including cancer and infectious diseases.
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of various quinolinones, 7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one was shown to inhibit the growth of specific cancer cell lines significantly. The mechanism involved apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Case Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant antibacterial activity, suggesting its utility as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
- Bromine Position : The position of bromine (6, 7, or 8) significantly alters electronic properties and steric interactions. For example, 6-bromo derivatives may exhibit enhanced lipophilicity compared to 7- or 8-substituted analogs .
- Aryl Substituents : The 4-methoxyphenyl group at position 2 in the target compound may enhance π-π stacking interactions in biological targets compared to fluorophenyl or phenyl groups .
- Dihydro Positions: Compounds with 3,4-dihydro saturation (e.g., 7-Methoxy-3,4-dihydroquinolin-2(1H)-one) exhibit different conformational flexibility compared to 2,3-dihydro derivatives, affecting binding affinity .
Physical and Spectral Properties
- NMR Data : The methoxy group in the target compound would resonate near δ 3.79 ppm (similar to compound 8n in ) . Bromine’s deshielding effect would shift adjacent proton signals upfield.
Biological Activity
7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is a synthetic compound belonging to the quinolinone class, which is known for a diverse range of biological activities. This compound features a bromine atom at the 7-position and a methoxy-substituted phenyl group at the 2-position, making it a subject of interest in pharmacological research. Its molecular formula is C16H16BrN1O2.
Synthesis
The synthesis of 7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one typically involves several key reactions:
- Condensation : The reaction begins with the condensation of 4-methoxyphenylacetaldehyde with an appropriate amine.
- Cyclization : Following condensation, cyclization occurs to form the quinolinone structure.
- Bromination : The final step involves bromination at the 7-position to yield the target compound.
Optimizing these reactions can enhance yield and purity through techniques such as refluxing and solvent selection.
Biological Activities
Quinolinones, including 7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one, have been studied for their broad-spectrum biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives of quinolinones have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Enzyme Interaction : The compound may serve as a probe for studying enzyme interactions or signaling pathways. Its structure allows it to interact with biological targets involved in cell signaling and regulation.
Structure-Activity Relationship (SAR)
The unique structural features of 7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one contribute to its biological activity. A comparative analysis with structurally similar compounds reveals insights into its SAR:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Bromo-2-(4-cyanophenyl)-2,3-dihydroquinolin-4(1H)-one | Structure | Contains a cyano group instead of a methoxy group; potential for different biological activities. |
| 7-Chloro-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one | Structure | Chlorine substitution may alter pharmacokinetics compared to bromine. |
| 5-Methyl-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one | Structure | Methyl group at position 5 provides insights into structure-activity relationships. |
These comparisons highlight how variations in halogen substitution and functional groups can influence biological profiles.
Case Studies
Several studies have investigated the biological activity of quinolinones similar to 7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one:
- Anticancer Efficacy : A study demonstrated that derivatives of quinolinones exhibited cytotoxic effects on various cancer cell lines with IC50 values ranging from 0.39 µM to over 10 µM depending on the specific derivative and cell line tested .
- Mechanistic Insights : Research indicated that certain quinolinones could inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby providing a mechanism for their anticancer effects .
Q & A
Q. What are the established synthetic routes for 7-Bromo-2-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one?
The compound is synthesized via cyclization of 2-aminoacetophenone derivatives with substituted aldehydes. Key methods include:
- Pyrrolidine-catalyzed cyclization : Using 2-aminoacetophenone and 4-methoxybenzaldehyde in aqueous conditions, forming the dihydroquinolinone core .
- Ionic liquid-mediated synthesis : [bmim]BF₄ facilitates cyclization at 150°C, improving yield and reducing reaction time .
- Microwave-assisted methods : Irradiation with silica-supported InCl₃ catalyst achieves rapid cyclization (5 minutes, 69% yield) .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR/IR spectroscopy : Assigning chemical shifts (e.g., δ ~4.5 ppm for the dihydroquinolinone C3-H) and carbonyl stretches (~1650 cm⁻¹) .
- X-ray crystallography : Resolves dihedral angles (e.g., 43.24° between quinoline and phenyl rings) and hydrogen-bonding networks (N–H⋯O) stabilizing crystal packing .
Q. What biological activities are associated with this compound?
While direct data is limited, structurally related dihydroquinolinones exhibit:
- Anticancer activity : 3-Methylidene derivatives show cytotoxicity via tubulin inhibition (IC₅₀ ~1–10 µM) .
- Antimicrobial properties : Bromo-substituted analogs (e.g., 6-bromo derivatives) display activity against E. coli .
Advanced Research Questions
Q. How do substituents influence the compound’s biological activity?
- Bromo group (C7) : Enhances electrophilicity, improving DNA-binding affinity in anticancer assays .
- 4-Methoxyphenyl (C2) : Electron-donating methoxy group stabilizes the aryl ring, affecting π-π stacking in protein targets . Structure-activity relationship (SAR) studies suggest replacing bromine with chloro or methyl groups reduces potency by 30–50% .
Q. What crystallographic insights explain the compound’s stability?
X-ray studies reveal:
Q. How can conflicting synthetic yields be resolved?
Discrepancies arise from:
- Catalyst choice : Pyrrolidine gives ~70% yield , while InCl₃/silica under microwaves improves to 95% .
- Solvent effects : Ionic liquids ([bmim]BF₄) suppress side reactions vs. traditional solvents (e.g., EtOH) . Optimization requires screening catalysts (20 mol% InCl₃) and solvent-free conditions .
Q. What mechanisms drive the cyclization step in synthesis?
- Acid-catalyzed pathway : Protonation of the aldehyde carbonyl activates it for nucleophilic attack by 2-aminoacetophenone .
- Organocatalytic role : Pyrrolidine facilitates enamine formation, accelerating ring closure via intramolecular aza-Michael addition .
Q. How are oxime derivatives synthesized, and what are their applications?
- General procedure : React the ketone group with hydroxylamine hydrochloride (NH₂OH·HCl) in EtOH under reflux (66–82% yield) .
- Applications : Oximes enhance water solubility and serve as prodrugs in targeted therapies .
Q. Can enantioselective synthesis be achieved for this compound?
Q. How do computational methods aid in studying this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
